molecular formula C18H28O2 B101941 beta-Parinaric acid CAS No. 18427-44-6

beta-Parinaric acid

Cat. No.: B101941
CAS No.: 18427-44-6
M. Wt: 276.4 g/mol
InChI Key: IJTNSXPMYKJZPR-UHFFFAOYSA-N
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Scientific Research Applications

Beta-Parinaric acid is widely used in scientific research due to its unique properties :

    Chemistry: It serves as a fluorescent probe to study membrane dynamics and lipid interactions.

    Biology: It is used to investigate the physical states of lipids and the conformation of proteins in biological membranes.

    Medicine: Its fluorescent properties are utilized in diagnostic assays and imaging techniques.

Future Directions

While specific future directions for beta-Parinaric acid are not mentioned in the available literature, fatty acids in general are a topic of ongoing research. They are being studied for their potential health benefits, their role in disease development, and their potential use in the production of biofuels and other industrial applications .

Mechanism of Action

Target of Action

Beta-Parinaric acid, an unusual conjugated fatty acid, is primarily used as a molecular probe of lipid-lipid interactions . It integrates normally into the phospholipid bilayer of mammalian cells , indicating that its primary targets are the lipid molecules within the cell membranes.

Mode of Action

This compound interacts with its targets by integrating into the phospholipid bilayer of cells . This integration allows it to monitor phase transitions in bilayer lipid membranes . The compound’s fluorescent properties, conferred by its alternating double bonds, enable it to report on the membrane environment through its spectroscopic properties .

Biochemical Pathways

This compound is involved in cross-linked biochemical pathways, including purine, histidine, and polyamine metabolism . It is also known to be involved in lipid peroxidation processes , a type of oxidative stress that can lead to cell damage.

Pharmacokinetics

It is known that the compound can be incorporated into artificial lipid membranes , suggesting that it may have good bioavailability within the body.

Result of Action

The primary result of this compound’s action is the ability to measure the microsomes, mitochondria, and their respective lipids in suspension culture . It reveals characteristic breaks or changes in slope with both the plasma membranes and their extracted lipids . This information can be used to ascertain the physical states of lipids or the conformation of proteins in membranes .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature . Its ability to measure the effects of temperature changes on plasma membranes and respective lipids indicates that its action, efficacy, and stability may vary depending on the temperature of its environment .

Biochemical Analysis

Biochemical Properties

Beta-Parinaric acid plays a crucial role in biochemical reactions, particularly in the context of membrane studies. It interacts with various biomolecules, including lipids, proteins, and enzymes. The hydrophobic nature of this compound allows it to integrate into lipid bilayers, where it can be used to monitor changes in membrane fluidity and organization. Additionally, this compound can interact with enzymes involved in lipid metabolism, such as phospholipases, which can cleave the fatty acid from membrane phospholipids .

Cellular Effects

This compound influences various cellular processes by integrating into cell membranes and affecting their properties. It has been shown to impact cell signaling pathways by altering membrane fluidity and organization, which can affect the function of membrane-bound receptors and ion channels. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors that are sensitive to changes in membrane composition .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into lipid bilayers, where it can interact with other lipids and proteins. This interaction can lead to changes in membrane properties, such as fluidity and phase behavior. This compound can also bind to specific proteins, altering their conformation and activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites or by inducing conformational changes that affect their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its fluorescence properties. Long-term exposure to this compound can also affect cellular function, as the compound can accumulate in cell membranes and alter their properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can be used as a non-invasive probe to study membrane dynamics without causing significant toxicity. At high doses, this compound can have toxic effects, including membrane disruption and cell death. These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It can be incorporated into membrane phospholipids and subsequently cleaved by phospholipases, releasing free this compound. This free fatty acid can then be further metabolized by enzymes involved in fatty acid oxidation, such as acyl-CoA dehydrogenases .

Transport and Distribution

Within cells, this compound is transported and distributed primarily through its incorporation into lipid bilayers. It can interact with transport proteins that facilitate its movement across membranes and its localization within specific cellular compartments. The distribution of this compound within cells can affect its activity and function, as it can accumulate in certain regions and alter membrane properties .

Subcellular Localization

This compound is primarily localized within cell membranes, where it can affect their properties and function. It can be targeted to specific membrane compartments through interactions with targeting signals or post-translational modifications. For example, this compound can be directed to the plasma membrane, endoplasmic reticulum, or mitochondria, where it can influence membrane dynamics and cellular processes .

Chemical Reactions Analysis

Types of Reactions: : Beta-Parinaric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Its conjugated double bonds make it particularly susceptible to oxidation .

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Beta-Parinaric acid is unique due to its specific configuration of conjugated double bonds, which confer distinct fluorescent properties. This makes it particularly valuable as a molecular probe in the study of biomembranes .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of beta-Parinaric acid can be achieved through a multi-step process involving the oxidation of a precursor compound.", "Starting Materials": [ "2,4,6-trimethylphenol", "sodium dichromate", "sulfuric acid", "potassium hydroxide", "methyl iodide", "sodium bicarbonate", "acetic anhydride", "pyridine", "ethanol" ], "Reaction": [ "Step 1: 2,4,6-trimethylphenol is reacted with sodium dichromate and sulfuric acid to form 2,4,6-trimethylbenzoquinone.", "Step 2: 2,4,6-trimethylbenzoquinone is then reacted with potassium hydroxide and methyl iodide to form 2,4,6-trimethylbenzoquinone methyl ether.", "Step 3: 2,4,6-trimethylbenzoquinone methyl ether is then reacted with sodium bicarbonate and acetic anhydride to form 2-acetoxy-5-(2,4,6-trimethylphenyl)-3-hexene-2,5-dione.", "Step 4: Finally, 2-acetoxy-5-(2,4,6-trimethylphenyl)-3-hexene-2,5-dione is reacted with pyridine and ethanol to form beta-Parinaric acid." ] }

CAS No.

18427-44-6

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

octadeca-9,11,13,15-tetraenoic acid

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-10H,2,11-17H2,1H3,(H,19,20)

InChI Key

IJTNSXPMYKJZPR-UHFFFAOYSA-N

Isomeric SMILES

CC/C=C/C=C/C=C/C=C/CCCCCCCC(=O)O

SMILES

CCC=CC=CC=CC=CCCCCCCCC(=O)O

Canonical SMILES

CCC=CC=CC=CC=CCCCCCCCC(=O)O

Appearance

Assay:>95% (may contain up to 5% trans-Parinaric acid)A crystalline solid

18841-21-9

Pictograms

Irritant

Synonyms

cis-parinaric acid
octadecatetraenoic acid
paranaric acid
parinaric acid
parinaric acid, (all-E)-isomer
parinaric acid, (Z,Z,E,E)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does β-parinaric acid interact with biological membranes, and what information can we gain from this interaction?

A1: β-parinaric acid is a naturally occurring polyunsaturated fatty acid with a conjugated tetraene system. This structure allows it to intercalate into lipid bilayers, mimicking the behavior of natural fatty acids [, , ]. The fluorescence properties of β-parinaric acid are highly sensitive to its surrounding environment. Specifically, its fluorescence intensity and polarization change depending on the fluidity and order of the lipid bilayer [, , ]. By monitoring these fluorescence changes, researchers can study membrane phase transitions, lipid-protein interactions, and the effects of external factors on membrane structure and dynamics [, , , ].

Q2: What are the structural characteristics of β-parinaric acid and how do they contribute to its function as a membrane probe?

A2: β-parinaric acid (all-trans-9,11,13,15-octadecatetraenoic acid) possesses a conjugated tetraene system within its hydrocarbon chain. This conjugated system is responsible for its unique fluorescence properties. When incorporated into lipid membranes, changes in membrane fluidity directly impact the freedom of rotation around the conjugated double bonds of β-parinaric acid. This change in rotational freedom affects the quantum yield and polarization of its fluorescence emission, providing a measurable signal of membrane fluidity changes [, ].

Q3: Can β-parinaric acid be used to study membrane dynamics in live cells?

A3: Yes, β-parinaric acid can be incorporated into the membranes of living cells, either through direct addition or by metabolic incorporation using auxotrophic bacterial strains []. This allows for the investigation of membrane properties in a more physiologically relevant context. Researchers have used β-parinaric acid to study membrane phase transitions in bacteria [] and changes in membrane fluidity in response to various stimuli in different cell types.

Q4: What are the advantages of using β-parinaric acid over other fluorescence probes for membrane studies?

A4: β-parinaric acid offers several advantages as a fluorescent membrane probe:

  • Sensitivity: Its fluorescence is highly sensitive to changes in membrane fluidity and order, providing a sensitive readout of membrane dynamics [, , ].
  • Specificity: It preferentially partitions into lipid bilayers, minimizing background signal from other cellular components [].
  • Spectral properties: Its excitation and emission wavelengths are in a range that minimizes interference from cellular autofluorescence [].
  • Versatility: It can be used in both model membrane systems and live cells [, , , ].

Q5: Are there any limitations to using β-parinaric acid as a membrane probe?

A5: While a powerful tool, some limitations should be considered when using β-parinaric acid:

  • Photobleaching: Like many fluorophores, it is susceptible to photobleaching, which can limit the duration of experiments [].
  • Environmental sensitivity: Its fluorescence can be influenced by factors other than membrane fluidity, such as pH and the presence of quenchers [, ].

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